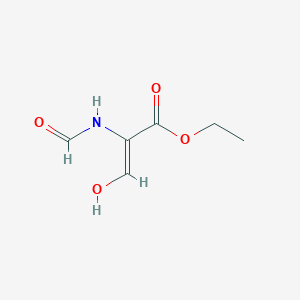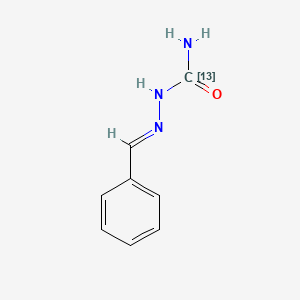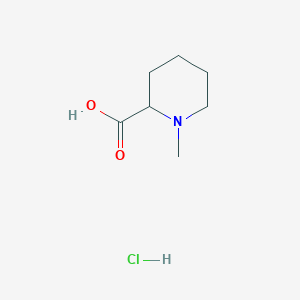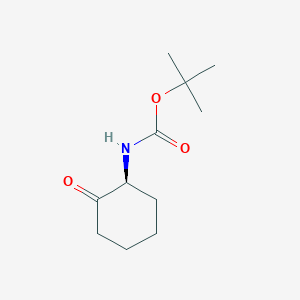![molecular formula C₂₂H₂₈O₄ B1147503 (2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde CAS No. 1338549-02-2](/img/structure/B1147503.png)
(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₈O₄ and its molecular weight is 356.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Stress and Cell Signaling
Aldehydes like 4-hydroxynonenal (HNE) and acetaldehyde are by-products of lipid peroxidation, indicating oxidative stress. These compounds are not only markers of oxidative damage but also act as signaling molecules that can influence cell proliferation, apoptosis, and differentiation. The bioactivity of such aldehydes suggests that related compounds, including the one , could potentially have similar biological roles, impacting cellular pathways and disease processes such as Alzheimer's disease, cancer, and others (Žarković, 2003), (Kutuk & Basaga, 2007).
Analytical Detection and Clinical Applications
The detection and quantification of aldehydes like acetaldehyde in biological systems are crucial for understanding their physiological and pathological roles. Novel analytical methods facilitate clinical applications, including their use as markers for lipid peroxidation in diseases and food quality control. This emphasizes the importance of analytical chemistry in elucidating the roles of complex compounds in health and disease (Dianzani, Barrera, & Parola, 1999).
Environmental and Astrochemical Studies
Aldehydes, including acetaldehyde, have been studied in various environments, from atmospheric chemistry to interstellar space, demonstrating the diverse contexts in which these compounds can be relevant. Their formation, degradation pathways, and impacts on environmental chemistry provide a broad perspective on the scientific applications of organic compounds, potentially including the exploration of similar compounds in astrobiological research (Vazart et al., 2020).
Toxicology and Health Implications
The toxicological aspects of aldehydes, particularly in relation to alcohol metabolism and its by-products like acetaldehyde, have significant implications for understanding substance abuse, addiction, and associated health risks. Studies on genetic polymorphisms affecting alcohol and aldehyde metabolism shed light on individual susceptibilities to alcohol-related diseases, highlighting the intersection of genetics, metabolism, and toxicology (Quertemont, 2004).
Eigenschaften
IUPAC Name |
(2Z)-2-hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,11-12,14-15,18,20,25-26H,4-5,8,10H2,1-3H3/b19-16-/t12-,14-,15-,18-,20+,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGYYRSXRDASPZ-MAFKTLPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(=C(C=O)O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC/C(=C(\C=O)/O)/[C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)




